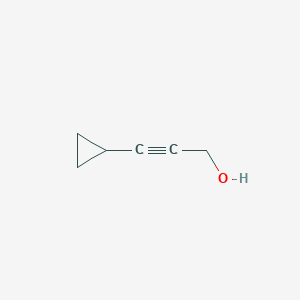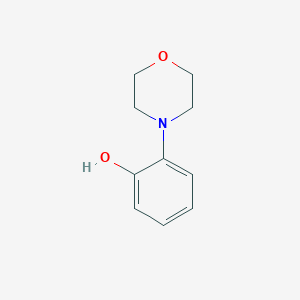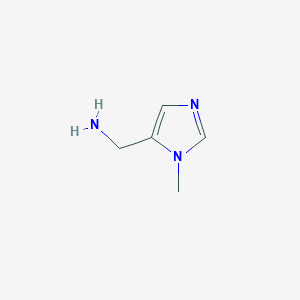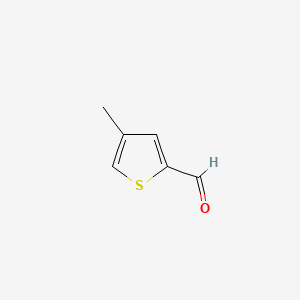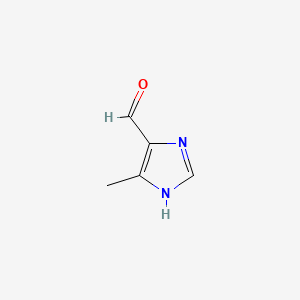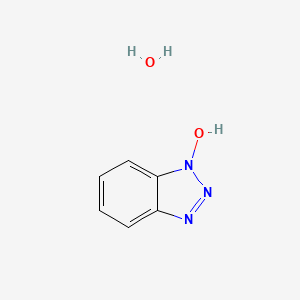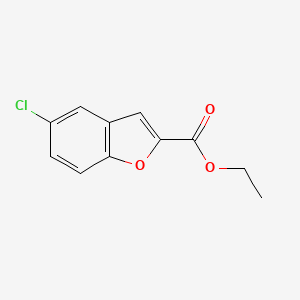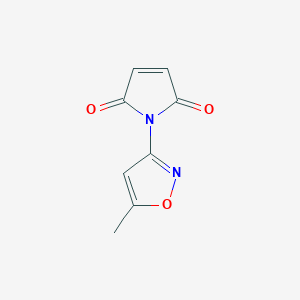![molecular formula C11H13NO3 B1351242 N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide CAS No. 57682-11-8](/img/structure/B1351242.png)
N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide” is a chemical compound with the CAS Number: 57682-11-8 . It has a molecular weight of 207.23 and its IUPAC name is N-[2-(2-oxiranylmethoxy)phenyl]acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO3/c1-8(13)12-10-4-2-3-5-11(10)15-7-9-6-14-9/h2-5,9H,6-7H2,1H3,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide” is a solid . It has a molecular weight of 207.23 g/mol . The compound has a topological polar surface area of 50.9 Ų .Applications De Recherche Scientifique
Anti-arthritic and Anti-inflammatory Activity
N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide has been studied for its anti-arthritic and anti-inflammatory properties. A study on adult female Sprague Dawley rats showed that the compound significantly retarded body weight reduction and paw edema volume in adjuvant-induced arthritis (AIA) rats. It also reduced serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha, indicating its promising anti-arthritic property (Jawed et al., 2010).
Synthesis of Pharmaceutical Impurities
The compound has relevance in the synthesis of pharmaceutical impurities. It was used in the synthesis of impurities of Atenolol, a beta-blocker used to treat cardiovascular diseases (Pai & Patil, 2012).
Synthesis of α-Hydroxy Acids and Derivatives
N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide plays a role in the synthesis of α-hydroxy acids and their derivatives. It reacts with water, alcohols, or phenol to yield various 2-substituted 2-hydroxyacetic acids and derivatives, indicating its versatility in organic synthesis (Florac et al., 1991).
Antimicrobial and Hemolytic Activity
The compound has been included in studies on antimicrobial and hemolytic activities. A series of derivatives were synthesized and screened against various microbial species, showing variable activity levels (Gul et al., 2017).
Ring Opening Reactions
It has been used in ring-opening reactions of three-membered heterocycles, like oxiranes, with phenyl acetate. These reactions produce 2-phenoxyethyl acetate and N-(2-phenoxyethyl)acetamide, which are valuable in different chemical syntheses (Funahashi, 1978).
Effects on GABAergic Neuronal Dysfunctions
Research on a cyclic derivative of GABA, which is structurally related to N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide, showed that it ameliorated bicuculline-induced amnesia in an animal model. This points to potential applications in neurological disorders (Nabeshima et al., 1990).
Synthesis of Antimicrobial Agents
The compound's derivatives have been synthesized and evaluated for their antimicrobial activity. Molecular docking studies revealed their potential binding modes to target proteins, indicating their use in developing new antimicrobial agents (Almutairi et al., 2018).
Antioxidant Properties
N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide derivatives have been synthesized and evaluated for their antioxidant activity. This research is important for developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Inhibitory Effects on Xanthine Oxidase
Derivatives of the compound have been synthesized and tested for their inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism. This is crucial for developing treatments for diseases like gout (Ranganatha et al., 2014).
Propriétés
IUPAC Name |
N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10-4-2-3-5-11(10)15-7-9-6-14-9/h2-5,9H,6-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENIMHNFLVMDJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383827 |
Source


|
| Record name | N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide | |
CAS RN |
57682-11-8 |
Source


|
| Record name | N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



